[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid is a boronic acid derivative characterized by its unique structure, which combines a piperidine moiety with a phenylboronic acid. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and its role in various chemical reactions.
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid falls under the category of aryl boronic acids, which are known for their ability to participate in cross-coupling reactions, making them valuable in organic synthesis. It is classified as a phenylboronic acid due to the presence of the phenyl group attached to the boron atom.
The synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid typically involves several key steps:
The synthesis may involve using solvents such as tetrahydrofuran or dimethylformamide and requires careful control of reaction conditions, including temperature and pH, to optimize yields and purity.
The molecular structure of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid features:
The molecular formula is , and its molecular weight is approximately 233.10 g/mol. The compound's melting point and solubility characteristics can vary based on the synthesis method used.
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid can participate in several important chemical reactions:
The efficiency of these reactions often depends on the presence of catalysts such as palladium or nickel, which facilitate the coupling process.
The mechanism by which [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid exerts its effects involves:
Studies indicate that the binding affinity and selectivity of this compound can be influenced by structural modifications to the piperidine or phenyl groups, enhancing its utility in targeted drug design.
Relevant data include:
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid has several applications:
Boronic acids have revolutionized synthetic approaches to bioactive molecules, primarily due to their pivotal role in transition metal-catalyzed cross-coupling reactions. Phenylboronic acid (PhB(OH)₂), the fundamental archetype of these compounds, exhibits planar geometry with sp²-hybridized boron and forms reversible boroxine anhydrides upon dehydration. Its Lewis acidic character (pKa ≈ 8.83) enables complex formation with diols and other electron-rich species, underpinning applications in molecular sensing, bioconjugation, and transmembrane transport [5].
The true transformative impact emerged with the Suzuki-Miyaura reaction, which allows efficient formation of biaryl and aryl-heteroaryl bonds under mild conditions. This reaction utilizes arylboronic acids like PhB(OH)₂ and palladium catalysts to couple with aryl halides, enabling the construction of complex drug scaffolds previously inaccessible through conventional methods. Beyond coupling chemistry, boronic acids participate in multicomponent reactions (e.g., Petasis borono-Mannich reaction) and serve as key intermediates for functional group interconversion, such as the regioselective conversion to aryl azides, halides, or nitroaromatics [5].
Table 1: Key Applications of Boronic Acids in Medicinal Chemistry
Application | Mechanism | Example in Drug Synthesis |
---|---|---|
Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation between boronic acids and halides | Synthesis of biphenyl scaffolds in kinase inhibitors |
Petasis Reaction | Multicomponent condensation with amines and carbonyls | α-Amino acid and heterocycle synthesis |
Functional Group Interconversion | Halodeboronation, hydroxylation, amination | Conversion to aryl halides, amines, or phenols |
Carbohydrate Recognition | Reversible ester formation with 1,2- or 1,3-diols | Sensors, drug delivery systems |
Protease Inhibition | Tetrahedral boronate complex formation with catalytic serine residue | Bortezomib (Velcade®) for multiple myeloma |
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, present in over 20 therapeutic classes including antipsychotics, analgesics, anticancer agents, and antivirals. The six-membered ring provides a stable scaffold with conformational flexibility, while the basic nitrogen (pKa ~11) facilitates salt formation, solubility modulation, and critical hydrogen bonding interactions with biological targets. Piperidine-containing drugs often exhibit improved blood-brain barrier penetration, making them indispensable in central nervous system (CNS) therapeutics [6].
The 2-piperidin-1-ylethoxy linker, specifically, serves as a privileged spacer connecting aromatic systems to the piperidine nitrogen. This ethyleneoxy chain extends the pharmacophore away from the heterocycle core, allowing optimal positioning within enzyme binding pockets. The linker's flexibility accommodates conformational shifts during target binding, while its oxygen atom can participate in hydrogen bonding. Notable examples include:
Table 2: Therapeutic Agents Containing Piperidine-Ethoxy Motifs
Compound | Therapeutic Category | Key Targets | Structural Role of Piperidine-Ethoxy |
---|---|---|---|
Melperone | Antipsychotic | Dopamine D2 receptor | Ethoxy linker positions piperidine for receptor interaction |
SB1317/TG02 | Anticancer (Phase I) | CDK2, JAK2, FLT3 | Macrocycle tether enabling multikinase inhibition |
Donepezil | Anti-Alzheimer's | Acetylcholinesterase | Spacer between indanone and piperidine pharmacophores |
Diphenidol | Antiemetic/Vertigo control | Muscarinic receptors | Core moiety for receptor binding |
The strategic fusion of boronic acid functionality with the piperidine-ethoxy group in [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid creates a multifunctional building block uniquely suited for modern drug discovery paradigms. This compound (CAS: 1311182-51-0; C₁₃H₂₀BNO₃; MW: 233.11) is characterized by its boronic acid group attached para to a piperidine-ethoxy chain on the benzene ring, as evidenced by its SMILES representation (OB(C₁=CC=C(CCN₂CCCCC₂)C=C₁)O) [3] [4]. Its emergence reflects several convergent trends in medicinal chemistry:
Modular Synthesis of Kinase Inhibitors: This boronic acid serves as a critical precursor in Suzuki-Miyaura couplings for constructing biphenyl-based kinase inhibitors. The piperidine-ethoxy moiety remains intact during cross-coupling conditions due to the stability of the alkylamine linker, enabling direct incorporation of the pharmacophore into complex molecules. In the synthesis of CDK/JAK2/FLT3 inhibitors exemplified by SB1317/TG02, analogous boronic acids undergo coupling with halogenated heterocycles to generate potent macrocyclic therapeutics [8].
Three-Dimensional Complexity Enhancement: Unlike planar biaryl systems, the piperidine ring introduces stereochemical diversity and sp³-hybridized character—properties increasingly valued for improving drug developability parameters. The basic nitrogen can be functionalized further through reductive amination or alkylation, while the boronic acid enables divergent cross-coupling strategies. This duality facilitates rapid exploration of chemical space around the piperidine scaffold [6].
Physicochemical Optimization: The boronic acid group enhances aqueous solubility relative to purely hydrocarbon scaffolds, counterbalancing the lipophilic piperidine ring. This balance proves crucial for achieving cell permeability while maintaining sufficient solubility for in vitro assays. Storage typically requires cold-chain transportation to prevent boroxine formation, indicating sensitivity to dehydration [3] [4].
Structural Characterization:
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic Acid O │ B───────◯ │ │ OH O-CH₂-CH₂-N │ └───N─────── │ │ └───┘ (Piperidine)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: